molecular formula C6H15BF4S B1598766 Triethylsulfonium tetrafluoroborate CAS No. 368-40-1

Triethylsulfonium tetrafluoroborate

Cat. No.: B1598766
CAS No.: 368-40-1
M. Wt: 206.06 g/mol
InChI Key: ZHCOPRRLRPZVDR-UHFFFAOYSA-N
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Description

Triethylsulfonium tetrafluoroborate is an organosulfur compound with the molecular formula C6H15BF4S. It is a salt composed of a triethylsulphonium cation and a tetrafluoroborate anion. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethylsulfonium tetrafluoroborate can be synthesized through the reaction of triethylsulphonium iodide with silver tetrafluoroborate. The reaction is typically carried out in an organic solvent such as acetonitrile. The general reaction scheme is as follows:

(C2H5)3S+I+AgBF4(C2H5)3S+BF4+AgI(C_2H_5)_3S^+I^- + AgBF_4 \rightarrow (C_2H_5)_3S^+BF_4^- + AgI (C2​H5​)3​S+I−+AgBF4​→(C2​H5​)3​S+BF4−​+AgI

The reaction mixture is stirred at room temperature, and the resulting precipitate of silver iodide is filtered off. The filtrate is then concentrated to obtain triethylsulphonium tetrafluoroborate(1-) as a crystalline solid.

Industrial Production Methods

Industrial production methods for triethylsulphonium tetrafluoroborate(1-) involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Triethylsulfonium tetrafluoroborate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the tetrafluoroborate anion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although these are less common.

Common Reagents and Conditions

Common reagents used in reactions with triethylsulphonium tetrafluoroborate(1-) include:

    Nucleophiles: Such as halides, cyanides, and thiolates.

    Solvents: Acetonitrile, dichloromethane, and other polar aprotic solvents.

Major Products

The major products formed from reactions involving triethylsulphonium tetrafluoroborate(1-) depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted sulphonium salts.

Scientific Research Applications

Triethylsulfonium tetrafluoroborate has several scientific research applications, including:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Catalysis: The compound can act as a catalyst or co-catalyst in various chemical reactions.

    Pharmaceuticals: It is used in the development of pharmaceutical intermediates and active ingredients.

    Material Science: The compound is utilized in the preparation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of triethylsulphonium tetrafluoroborate(1-) involves the interaction of the triethylsulphonium cation with various molecular targets. The tetrafluoroborate anion acts as a weakly coordinating anion, allowing the cation to participate in various chemical reactions. The specific pathways and molecular targets depend on the reaction conditions and the nature of the reagents involved.

Comparison with Similar Compounds

Similar Compounds

  • Trimethylsulfonium tetrafluoroborate
  • Triethyloxonium tetrafluoroborate
  • Tetramethylammonium tetrafluoroborate

Uniqueness

Triethylsulfonium tetrafluoroborate is unique due to its specific cationic structure, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in organic synthesis and other scientific research applications.

Properties

CAS No.

368-40-1

Molecular Formula

C6H15BF4S

Molecular Weight

206.06 g/mol

IUPAC Name

triethylsulfanium;tetrafluoroborate

InChI

InChI=1S/C6H15S.BF4/c1-4-7(5-2)6-3;2-1(3,4)5/h4-6H2,1-3H3;/q+1;-1

InChI Key

ZHCOPRRLRPZVDR-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.CC[S+](CC)CC

Canonical SMILES

[B-](F)(F)(F)F.CC[S+](CC)CC

368-40-1

Origin of Product

United States

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